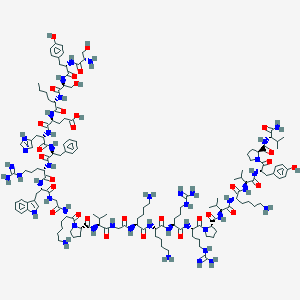
2-Amino-3-(114C)methyl(1,2,3,4,5-14C5)pentanoic acid
Vue d'ensemble
Description
2-Amino-3-(114C)methyl(1,2,3,4,5-14C5)pentanoic acid is a compound with a unique isotopic labeling pattern, making it valuable for various scientific research applications. This compound is a derivative of 2-amino-3-methylpentanoic acid, which is an amino acid with a branched-chain structure. The isotopic labeling with carbon-14 allows for detailed studies in metabolic pathways and biochemical processes.
Méthodes De Préparation
The synthesis of 2-Amino-3-(114C)methyl(1,2,3,4,5-14C5)pentanoic acid involves several steps:
Starting Material: The synthesis begins with commercially available 2-amino-3-methylpentanoic acid.
Isotopic Labeling:
Purification: The final product is purified using techniques such as chromatography to ensure the desired isotopic purity and chemical composition.
Analyse Des Réactions Chimiques
2-Amino-3-(114C)methyl(1,2,3,4,5-14C5)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding keto acids. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the amino acid into its corresponding amine. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups. Reagents like acyl chlorides and alkyl halides are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
2-Amino-3-(114C)methyl(1,2,3,4,5-14C5)pentanoic acid has several scientific research applications:
Metabolic Studies: The carbon-14 labeling allows researchers to trace the metabolic pathways of this compound in biological systems.
Biochemical Research: It is used to study enzyme kinetics and protein interactions.
Medical Research: This compound can be used in studies related to amino acid metabolism and related disorders.
Industrial Applications: While not common, it may be used in the development of specialized biochemical assays.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(114C)methyl(1,2,3,4,5-14C5)pentanoic acid involves its incorporation into metabolic pathways where it can be used as a substrate by various enzymes. The carbon-14 labeling allows for the tracking of its transformation and interactions within these pathways. The molecular targets include enzymes involved in amino acid metabolism, and the pathways involved are those related to protein synthesis and degradation.
Comparaison Avec Des Composés Similaires
2-Amino-3-(114C)methyl(1,2,3,4,5-14C5)pentanoic acid is unique due to its specific isotopic labeling. Similar compounds include:
2-Amino-3-methylpentanoic acid: The non-labeled version of the compound.
2-Amino-3-(13C)methylpentanoic acid: Labeled with carbon-13 instead of carbon-14.
2-Amino-3-(15N)methylpentanoic acid: Labeled with nitrogen-15.
The uniqueness of this compound lies in its carbon-14 labeling, which is particularly useful for studies requiring radioactive tracing.
Propriétés
IUPAC Name |
2-amino-3-(114C)methyl(1,2,3,4,5-14C5)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i1+2,2+2,3+2,4+2,5+2,6+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPKZVBTJJNPAG-YROCTSJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[14CH3][14CH2][14CH]([14CH3])[14CH]([14C](=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585187 | |
| Record name | (~14~C_6_)Isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18875-42-8 | |
| Record name | (~14~C_6_)Isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1,4,4a,5,6,7,8,11,12,12b-Decahydrobenzo[a]anthracene](/img/structure/B98356.png)
